N-(3,4-difluorophenyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide
Description
N-(3,4-Difluorophenyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide is a triazole-based carboxamide derivative characterized by a 1-methyl-substituted triazole core and a 3,4-difluorophenyl amide group.
Properties
IUPAC Name |
N-(3,4-difluorophenyl)-1-methyltriazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8F2N4O/c1-16-5-9(14-15-16)10(17)13-6-2-3-7(11)8(12)4-6/h2-5H,1H3,(H,13,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTROLIGSCPATSA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=N1)C(=O)NC2=CC(=C(C=C2)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8F2N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(3,4-difluorophenyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide typically involves multiple steps. One common approach is the reaction of 3,4-difluorophenylamine with 1-methyl-1H-1,2,3-triazole-4-carboxylic acid chloride under controlled conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen, to prevent unwanted side reactions.
Industrial Production Methods: In an industrial setting, the compound is produced on a larger scale using similar synthetic routes but with optimized reaction conditions to increase yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistency and efficiency in the production process.
Chemical Reactions Analysis
Types of Reactions: N-(3,4-difluorophenyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles, such as alkyl halides or amines.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, depending on the specific reagents and conditions used.
Scientific Research Applications
Chemistry: In chemistry, N-(3,4-difluorophenyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, the compound has been studied for its potential biological activities, such as antimicrobial and antiviral properties. It has shown promise in inhibiting the growth of certain bacteria and viruses.
Medicine: The compound is being investigated for its medicinal properties, particularly in the development of new drugs. Its ability to interact with specific molecular targets makes it a candidate for therapeutic applications.
Industry: In the industrial sector, this compound is used in the production of various chemical products, including agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism by which N-(3,4-difluorophenyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide exerts its effects involves its interaction with specific molecular targets. The compound binds to these targets, leading to the activation or inhibition of certain pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Structural Analogues and Their Key Differences
The following table summarizes structural and functional distinctions between the target compound and related triazole-carboxamide derivatives:
*Estimated based on analogous structures.
Key Insights from Structural Comparisons
The 3,4-difluorophenyl amide moiety may improve metabolic stability relative to non-fluorinated analogues (e.g., CAI’s chlorinated benzyl group), as fluorine atoms resist oxidative degradation .
Impact of Fluorine Positioning :
- Substitution at the 3,4-positions on the phenyl ring (target compound) vs. 2,5-positions ( compound) alters electronic distribution and binding affinity. The 3,4-difluoro configuration may enhance interactions with aromatic residues in target proteins .
Role of Additional Functional Groups: 5-Methyl or 5-amino substituents (e.g., in CAI or compounds) introduce steric or hydrogen-bonding capabilities, which can modulate target selectivity. The absence of these groups in the target compound suggests a distinct pharmacophore .
Pharmacokinetic and Metabolic Considerations
- CAI Metabolites: CAI undergoes phase I metabolism to yield inactive benzophenone (M1) and triazole fragments, highlighting the susceptibility of certain substituents (e.g., chlorobenzoyl groups) to enzymatic cleavage . The target compound’s simpler structure (lacking labile chlorinated groups) may confer improved metabolic stability.
Biological Activity
N-(3,4-difluorophenyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide is a compound belonging to the class of triazole derivatives, which have garnered attention in medicinal chemistry due to their diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including its synthesis, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C10H8F2N4O
- Molecular Weight : 236.19 g/mol
- CAS Number : 1364193-40-7
Anticancer Activity
Recent studies have highlighted the anticancer potential of triazole derivatives, including this compound. The compound exhibits selective cytotoxicity against various cancer cell lines. For instance:
- Cell Lines Tested : MCF-7 (breast cancer), HCT-116 (colon cancer), and HepG2 (liver cancer).
- IC50 Values : The compound demonstrated IC50 values in the low micromolar range, indicating significant potency compared to standard chemotherapeutics like doxorubicin and 5-fluorouracil.
The mechanism by which this compound exerts its anticancer effects involves:
- Induction of Apoptosis : Morphological changes such as membrane blebbing and chromatin condensation were observed in treated cells.
- DNA Damage : The compound was found to induce DNA fragmentation and reduced mitochondrial membrane potential in cancer cells.
Antimicrobial Activity
In addition to its anticancer properties, this triazole derivative has shown promising antimicrobial activity against several pathogens:
- Tested Microorganisms : Escherichia coli and Staphylococcus aureus.
- Inhibition Zones : Compounds with similar structures exhibited inhibition zones comparable to standard antibiotics.
Summary of Biological Activities
| Activity Type | Target Cell Lines | IC50 Values (μM) | Pathway/Mechanism |
|---|---|---|---|
| Anticancer | MCF-7 | 1.1 | Apoptosis induction |
| HCT-116 | 2.6 | DNA damage | |
| HepG2 | 1.4 | Mitochondrial dysfunction | |
| Antimicrobial | E. coli | - | Bacterial cell wall disruption |
| S. aureus | - | Inhibition of protein synthesis |
Study 1: Anticancer Efficacy
In a study published in a peer-reviewed journal, this compound was tested against multiple cancer cell lines. The results indicated a significant reduction in cell viability across all tested lines with an observed increase in apoptotic markers.
Study 2: Antimicrobial Properties
Another research effort focused on the antimicrobial efficacy of this compound against common bacterial strains. The findings revealed that the compound exhibited a strong inhibitory effect on bacterial growth, suggesting its potential as an alternative treatment for bacterial infections.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
